molecular formula C19H15ClN2OD4 B602667 3-Hydroxy Desloratadine-d4 CAS No. 1246819-99-7

3-Hydroxy Desloratadine-d4

Cat. No.: B602667
CAS No.: 1246819-99-7
M. Wt: 330.84
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Description

3-Hydroxy Desloratadine-d4: is a deuterated form of 3-Hydroxy Desloratadine, which is a metabolite of Desloratadine. Desloratadine is a second-generation tricyclic antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterium labeling in this compound makes it useful in various pharmacokinetic and metabolic studies due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desloratadine-d4 involves the deuteration of 3-Hydroxy DesloratadineThe reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out under stringent regulatory guidelines to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Desloratadine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can result in the formation of deuterated analogs .

Scientific Research Applications

Pharmacokinetic Studies

One of the primary applications of 3-hydroxy desloratadine-d4 is in pharmacokinetic studies. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying desloratadine and its metabolites in biological samples.

Method Development

A validated LC-MS/MS method has been developed for the simultaneous determination of desloratadine and 3-hydroxy desloratadine in human plasma. The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 50 pg/mL and linearity over a concentration range from 50 to 10,000 pg/mL. The intra- and inter-day precision was less than 6%, indicating reliable reproducibility for pharmacokinetic assessments .

ParameterValue
LLOQ50 pg/mL
Linear Range50 - 10,000 pg/mL
Intra-day Precision< 5.71%
Inter-day Precision< 6.68%

Drug Metabolism Studies

In drug metabolism research, this compound is crucial for understanding the metabolic pathways of desloratadine. It allows researchers to trace the metabolic fate of the drug in vivo and in vitro.

Case Study: Metabolic Pathways

A study involving human liver microsomes demonstrated that desloratadine undergoes extensive metabolism, primarily through hydroxylation to form 3-hydroxy desloratadine. The use of deuterium-labeled standards like this compound helps quantify these metabolites accurately, providing insights into the drug’s metabolic stability and interactions .

Clinical Research Applications

The compound is also utilized in clinical research to evaluate the efficacy and safety of desloratadine in various populations, including those with allergic rhinitis and chronic urticaria.

Clinical Trial Insights

In clinical trials assessing the antihistaminic effects of desloratadine, researchers have employed this compound as a biomarker to monitor drug levels and correlate them with therapeutic outcomes. This approach enhances the understanding of dose-response relationships and individual variability in drug response .

Other Research Applications

Beyond pharmacokinetics and drug metabolism, this compound has potential applications in:

  • Immunology : Investigating immune responses mediated by histamine receptors.
  • Neuroscience : Studying the central effects of antihistamines on neurotransmitter systems.
  • Cancer Research : Exploring the role of histamine in tumor biology and metastasis.

Mechanism of Action

3-Hydroxy Desloratadine-d4 exerts its effects by acting as a stable isotope-labeled analog of 3-Hydroxy Desloratadine. The compound competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-Hydroxy Desloratadine-d4 lies in its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research and pharmaceutical applications, offering insights that are not possible with non-deuterated analogs .

Q & A

Basic Research Questions

Q. What methods are used to synthesize and characterize 3-Hydroxy Desloratadine-d4 for isotopic purity in metabolic studies?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., piperidinylidene ring) via catalytic exchange or precursor deuteration. Isotopic purity (>98%) is validated using LC-MS and nuclear magnetic resonance (NMR) spectroscopy. For example, LC-MS confirms the molecular ion peak at m/z 330.85 (C19_{19}H15_{15}ClN2_2OD4_4) . NMR (e.g., 2^2H NMR) identifies deuterium incorporation sites and quantifies isotopic enrichment .

Q. How is this compound distinguished from its non-deuterated counterpart in analytical workflows?

  • Methodological Answer : Mass spectrometry (MS) is critical. The deuterated compound exhibits a +4 Da shift in its molecular ion compared to non-deuterated 3-Hydroxy Desloratadine (C19_{19}H19_{19}ClN2_2O, m/z 326.83). Chromatographic retention times may also differ slightly due to isotopic effects .

Q. What analytical techniques validate the stability of this compound under experimental storage conditions?

  • Methodological Answer : Accelerated stability studies are conducted under varying temperatures (e.g., -20°C to 25°C) and humidity levels. HPLC-UV or LC-MS monitors degradation products (e.g., de-deuteration or oxidation). Data are analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can researchers design metabolic flux studies using this compound to track phase I/II metabolism in in vitro models?

  • Methodological Answer : Incubate the deuterated compound with hepatocytes or microsomes. Use LC-HRMS to identify glucuronidated metabolites (e.g., 3-Hydroxy Desloratadine β-D-Glucuronide-d4, m/z 506.89) and quantify deuterium retention. Compare metabolic pathways to non-deuterated controls to assess isotope effects .

Q. What experimental strategies resolve discrepancies in reported molecular weights of this compound across literature sources?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and reference standards. For example, conflicting molecular weights (e.g., 330.85 vs. 314.85) may arise from incomplete deuteration or misannotation. Confirm the correct formula (C19_{19}H15_{15}ClN2_2OD4_4) via exact mass analysis (theoretical m/z 330.85) .

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profiling of this compound?

  • Methodological Answer : Conduct comparative in vivo studies in animal models. Measure plasma half-life (t1/2t_{1/2}) and metabolite ratios (deuterated vs. non-deuterated) via LC-MS/MS. KIEs are calculated using the formula: KIE=kHkDKIE = \frac{k_H}{k_D}, where kHk_H and kDk_D are rate constants for hydrogenated and deuterated compounds, respectively .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterium labeling efficiency?

  • Methodological Answer : Apply ANOVA or multivariate analysis (e.g., PCA) to isotopic purity data from multiple synthesis batches. Use control charts to monitor deuterium content (target: 99 atom % D) and identify outliers. Include reference materials (e.g., Desloratadine-d4) for calibration .

Q. How can researchers differentiate this compound from structurally similar metabolites (e.g., 5-/6-Hydroxy Desloratadine) in complex biological matrices?

  • Methodological Answer : Use orthogonal chromatography (e.g., HILIC vs. reversed-phase) coupled with tandem MS. Fragment ions (e.g., m/z 201 for 3-hydroxy vs. m/z 189 for 5-hydroxy) provide structural specificity. Validate with synthesized isomers (CAS 117811-12-8 and 119410-05-8) .

Properties

IUPAC Name

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMTPISBHBIKE-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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